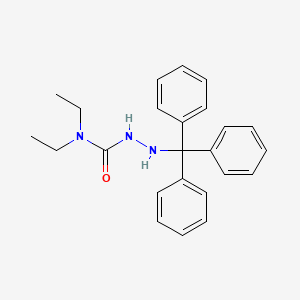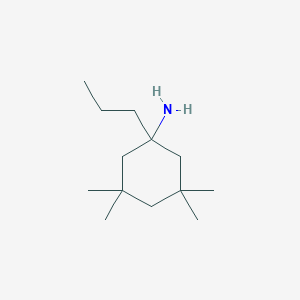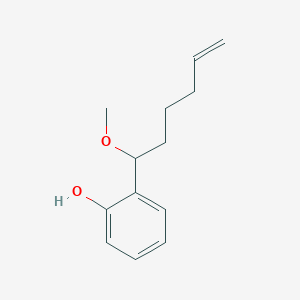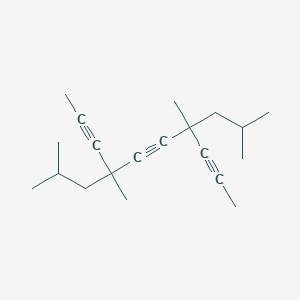![molecular formula C10H16O B14250043 (1S)-[1,1'-Bi(cyclopentane)]-3-one CAS No. 189887-39-6](/img/structure/B14250043.png)
(1S)-[1,1'-Bi(cyclopentane)]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Cyclopentylcyclopentanone is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyclopentyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclopentylcyclopentanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of (S)-3-Cyclopentylcyclopentanone may involve catalytic hydrogenation of cyclopentyl-substituted cyclopentanone derivatives. This process is optimized for high yield and purity, often employing palladium or platinum catalysts under high-pressure hydrogenation conditions.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Cyclopentylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: Cyclopentylcyclopentanone carboxylic acid.
Reduction: Cyclopentylcyclopentanol.
Substitution: Halogenated cyclopentylcyclopentanone derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Cyclopentylcyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Cyclopentylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Cyclopentanone: A simpler ketone with a single cyclopentane ring.
Cyclopentylmethanol: A related compound with a hydroxyl group instead of a ketone.
Cyclopentylcyclohexanone: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: (S)-3-Cyclopentylcyclopentanone is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
189887-39-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(3S)-3-cyclopentylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2/t9-/m0/s1 |
Clave InChI |
KCQKDYIMZAIYIP-VIFPVBQESA-N |
SMILES isomérico |
C1CCC(C1)[C@H]2CCC(=O)C2 |
SMILES canónico |
C1CCC(C1)C2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)



![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)



![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)

![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)

